molecular formula C21H20N4O4 B3402695 2-(2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide CAS No. 1060191-87-8

2-(2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide

Cat. No.: B3402695
CAS No.: 1060191-87-8
M. Wt: 392.4 g/mol
InChI Key: XWQMBTRUFBRNAX-UHFFFAOYSA-N
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Description

    Reagents: 4-(4-ethoxyphenyl)-6-oxopyrimidine, chloroacetyl chloride, and benzamide.

    Conditions: Stirring at room temperature.

    Product: 2-(2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-ethoxyphenyl derivative, which is then subjected to a series of reactions to introduce the pyrimidine ring and the acetamido group.

  • Step 1: Synthesis of 4-ethoxyphenyl derivative

      Reagents: 4-ethoxybenzaldehyde, ammonia, and acetic acid.

      Conditions: Reflux in ethanol.

      Product: 4-ethoxyphenylamine.

  • Step 2: Formation of the pyrimidine ring

      Reagents: 4-ethoxyphenylamine, ethyl acetoacetate, and urea.

      Conditions: Heating under reflux.

      Product: 4-(4-ethoxyphenyl)-6-oxopyrimidine.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting the oxo group to a hydroxyl group.

    Substitution: The benzamide and pyrimidine rings can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) under controlled temperatures.

Major Products

    Oxidation: 4-(4-ethoxyphenyl)-6-oxopyrimidine-1-carboxylic acid.

    Reduction: 4-(4-ethoxyphenyl)-6-hydroxypyrimidine.

    Substitution: 2-(2-(4-(4-bromophenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-(2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide is studied for its potential as a biochemical probe. It can interact with various enzymes and receptors, providing insights into their functions and aiding in the development of new drugs.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers, coatings, or electronic materials.

Mechanism of Action

The mechanism of action of 2-(2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide
  • 2-(2-(4-(4-ethoxyphenyl)-6-hydroxypyrimidin-1(6H)-yl)acetamido)benzamide
  • 2-(2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzoic acid

Uniqueness

Compared to similar compounds, 2-(2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide is unique due to its specific ethoxy group on the phenyl ring and the oxo group on the pyrimidine ring. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-2-29-15-9-7-14(8-10-15)18-11-20(27)25(13-23-18)12-19(26)24-17-6-4-3-5-16(17)21(22)28/h3-11,13H,2,12H2,1H3,(H2,22,28)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQMBTRUFBRNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide
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2-(2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide
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2-(2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide

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